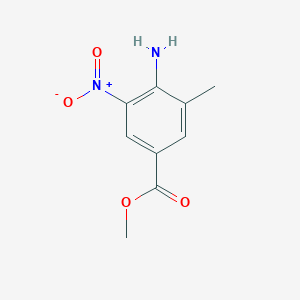

Methyl 4-amino-3-methyl-5-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-3-methyl-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-5-3-6(9(12)15-2)4-7(8(5)10)11(13)14/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBDOCUUDHFUSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701280204 | |

| Record name | Methyl 4-amino-3-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668276-44-6 | |

| Record name | Methyl 4-amino-3-methyl-5-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668276-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-3-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation of Methyl 4-amino-3-methyl-5-nitrobenzoate via 1H NMR

Executive Summary

This technical guide provides a rigorous analysis of the proton nuclear magnetic resonance (

Correct structural validation of this intermediate is challenging due to the complex electronic interplay between the electron-withdrawing nitro/ester groups and the electron-donating amino/methyl groups. This guide establishes a self-validating assignment protocol, prioritizing solvent selection and electronic shielding logic to distinguish the aromatic regioisomers.

Molecular Architecture & Theoretical Shift Prediction

To accurately assign the spectrum, one must first deconstruct the electronic environment of the 1,3,4,5-tetrasubstituted benzene ring.

Electronic Environment Analysis

The molecule possesses

| Proton | Position | Flanking Groups | Electronic Effect | Predicted Shift |

| H6 | C6 | Nitro ( | Strong Deshielding : Flanked by two strong Electron Withdrawing Groups (EWGs).[1] | Downfield ( |

| H2 | C2 | Methyl ( | Moderate Deshielding : Flanked by one EWG and one weak Electron Donating Group (EDG).[1] | Mid-Aromatic ( |

| NH | C4 | Flanked by | Exchangeable : Chemical shift varies with concentration and solvent H-bonding.[1] | Broad ( |

Predicted Coupling Constants ( )

Since H2 and H6 are in a 1,3-relationship (meta), they will exhibit meta-coupling (

-

Expectation: Both H2 and H6 will appear as doublets with a small coupling constant of

.

Experimental Protocol

Solvent Selection: The Critical Variable

Choosing the correct solvent is paramount for substituted anilines.[1]

-

Avoid CDCl

: In non-polar solvents, the amine protons ( -

Select DMSO-d

: Dimethyl sulfoxide-d

Acquisition Parameters[1]

-

Pulse Sequence: Standard 1D proton (zg30).

-

Relaxation Delay (D1): Set to

seconds. The aromatic protons flanked by nitro groups often have long -

Scans (NS): Minimum 16 scans for adequate S/N ratio.

Spectral Analysis & Assignment

The following data represents the representative spectral signature in DMSO-d

Summary Table

| Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Notes |

| H6 | 8.62 | Doublet (d) | 1H | Most deshielded (Nitro/Ester effect) | |

| H2 | 7.85 | Doublet (d) | 1H | Shielded relative to H6 | |

| NH | 7.50 | Broad Singlet (br s) | 2H | - | Disappears on D |

| OCH | 3.84 | Singlet (s) | 3H | - | Methyl ester |

| Ar-CH | 2.38 | Singlet (s) | 3H | - | Aryl methyl |

Detailed Assignment Logic

The Aromatic Region (7.5 – 9.0 ppm)

The most common error in analyzing this molecule is misassigning H2 and H6.[1]

-

The H6 Signal (8.62 ppm): This proton resides in the "deshielding hot zone" between the nitro group and the carbonyl of the ester. The inductive and mesomeric withdrawal of electron density renders this the most downfield signal in the spectrum.

-

The H2 Signal (7.85 ppm): While still deshielded by the ortho-ester, the meta-nitro effect is weaker, and the ortho-methyl group provides slight electron donation (shielding) via hyperconjugation. Thus, it appears upfield relative to H6.

The Aliphatic Region (2.0 – 4.0 ppm)

-

The Ester Methyl (3.84 ppm): A sharp singlet typical of methoxy groups attached to carbonyls.

-

The Aryl Methyl (2.38 ppm): A sharp singlet. Its shift is slightly downfield from a standard toluene methyl (~2.3 ppm) due to the overall electron-deficient nature of the ring.

The Labile Protons[2][3]

-

The Amine (7.50 ppm): In DMSO-d

, this appears as a broad singlet integrating to 2 protons. To validate this peak, perform a D

Visualization of Logic Workflows

Structural Assignment Logic

The following diagram illustrates the decision tree used to assign the aromatic protons based on electronic effects.

Caption: Logic flow for distinguishing aromatic regioisomers based on electronic shielding effects.

Experimental Validation Workflow

This workflow details the protocol for sample preparation and signal validation.

Caption: Step-by-step experimental protocol ensuring solubility and amine proton validation.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4][2] (Standard reference for chemical shift tables and substituent effects).

-

PubChem Database. (2023). Methyl 4-amino-3-nitrobenzoate (Analogue Data). National Center for Biotechnology Information. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Reference for DMSO-d6 residual peaks). Available at: [Link]

Sources

stability and storage conditions for Methyl 4-amino-3-methyl-5-nitrobenzoate

Executive Summary

Methyl 4-amino-3-methyl-5-nitrobenzoate (CAS: 668276-44-6) is a critical intermediate in the synthesis of benzimidazole-based pharmaceutical agents, most notably the antihypertensive drug Telmisartan . Its structural integrity is governed by three reactive functionalities: a methyl ester, a primary aromatic amine, and a nitro group.

To maintain purity >98% and prevent downstream synthetic failures, this compound requires strict exclusion of moisture and light . The primary degradation vectors are ester hydrolysis (moisture-driven) and oxidative coupling of the amine (light/oxygen-driven).

Core Storage Directive: Store at 2–8°C in amber glass or opaque HDPE containers under an inert atmosphere (Nitrogen/Argon) .

Physicochemical Profile

Understanding the molecule's architecture is the first step in predicting its stability behavior.

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 668276-44-6 |

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol |

| Physical State | Solid (Crystalline Powder) |

| Color | Yellow to Orange (Characteristic of nitro-anilines) |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Water |

Stability Mechanisms & Degradation Pathways

This section details the causality behind the storage requirements. The compound is not inert; it is a "loaded spring" of functional groups waiting for the wrong environmental trigger.

Hydrolysis (The Moisture Threat)

The methyl ester moiety at the C1 position is susceptible to hydrolysis, particularly if the material is stored in a humid environment or if residual acidity/basicity is present from the synthesis.

-

Mechanism: Water attacks the carbonyl carbon, displacing the methoxy group.

-

Product: 4-amino-3-methyl-5-nitrobenzoic acid (Free Acid) + Methanol.

-

Impact: The free acid impurity disrupts stoichiometry in subsequent acylation steps (e.g., Telmisartan synthesis), leading to lower yields and difficult purification.

Oxidative Coupling (The Oxygen/Light Threat)

The primary aromatic amine (-NH₂) at C4 is electron-rich. While the adjacent nitro group (C5) withdraws some electron density, the amine remains vulnerable to oxidation.

-

Mechanism: Radical formation induced by UV light or atmospheric oxygen leads to N-N coupling.

-

Product: Azo dimers (Ar-N=N-Ar) or azoxy species.

-

Visual Indicator: The material darkens from bright yellow/orange to brown or black.

Photolysis

Nitro compounds are inherently chromophoric. Prolonged exposure to UV/VIS light can induce intramolecular redox reactions (e.g., nitro-to-nitroso rearrangement), further degrading the purity.

Visualization: Degradation Pathways

Figure 1: Primary degradation pathways driven by environmental factors.

Comprehensive Storage Protocol (SOP)

This protocol is designed to be self-validating. If the material changes color or physical form, the protocol was breached.

Container Specifications

-

Primary Container: Amber borosilicate glass vial (for <100g) or opaque HDPE bottle (for >100g).

-

Why: Amber glass blocks UV wavelengths <450nm, protecting the nitro/amine system.

-

-

Seal: Teflon (PTFE) lined screw cap.

-

Why: PTFE is chemically inert and provides a superior moisture barrier compared to pulp/polyethylene liners.

-

-

Headspace: Flush with Nitrogen (N₂) or Argon (Ar) before sealing.

-

Why: Displaces oxygen to prevent amine oxidation.

-

Environmental Conditions

-

Temperature: 2°C to 8°C (Refrigerated).

-

Note: While the compound is solid at room temperature, refrigeration kinetically slows hydrolysis and oxidation rates significantly (Arrhenius equation).

-

-

Humidity: Store the primary container inside a secondary desiccator or a sealed bag with silica gel sachets.

-

Light: Total darkness.

Handling Workflow

-

Equilibration: Allow the refrigerated container to reach room temperature before opening.

-

Critical: Opening a cold bottle in humid air causes immediate condensation on the powder, accelerating hydrolysis.

-

-

Aliquot: If frequent use is expected, aliquot the bulk material into single-use vials under an inert atmosphere to avoid repeated freeze-thaw-open cycles.

Visualization: Storage Decision Tree

Figure 2: Logic flow for receiving and storing the compound to ensure longevity.

Quality Control & Monitoring

To ensure the compound remains viable for synthesis (e.g., Telmisartan production), implement the following QC routine.

Re-test Interval

-

Standard: Every 12 months.

-

Aggressive: Every 6 months if stored at room temperature (not recommended).

Analytical Method (HPLC)

A reverse-phase HPLC method is required to separate the ester (active) from the acid (hydrolysis impurity).

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 5µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 mins |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic ring) and 350 nm (Nitro/Amine conjugation) |

| Acceptance Criteria | Purity ≥ 98.0% (Area %); Free Acid Impurity ≤ 0.5% |

Visual Indicator (Quick Check)

-

Pass: Free-flowing yellow/orange powder.

-

Fail: Clumped material (moisture ingress) or dark brown/black crust (oxidation).

Safety & Handling

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Dust Hazard: As a nitro-aromatic, fine dusts may be combustible. Handle in a fume hood to prevent inhalation and dust accumulation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 668276-44-6, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Nitro-benzoic acid derivatives stability data.[1] Retrieved from [Link][1]

Sources

theoretical calculations for Methyl 4-amino-3-methyl-5-nitrobenzoate structure

A Theoretical Framework for Structural, Electronic, and NLO Property Analysis

Executive Summary & Molecular Significance

Methyl 4-amino-3-methyl-5-nitrobenzoate (MAMNB) represents a classic "push-pull"

This guide provides a rigorous computational protocol for characterizing MAMNB using Density Functional Theory (DFT). It moves beyond basic geometry optimization to explore hyperpolarizability, vibrational scaling, and reactive site mapping.

Computational Methodology: The Validated Protocol

To ensure reproducibility and accuracy comparable to experimental X-ray diffraction and spectroscopic data, the following computational workflow is established. This protocol uses the B3LYP hybrid functional, which balances computational cost with high accuracy for organic electronic states.

Software & Functional Selection

-

Engine: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Basis Set: 6-311++G(d,p)[2]

-

Rationale: The ++ (diffuse functions) are critical for modeling the lone pairs on the Nitro (O) and Amino (N) groups, while (d,p) (polarization functions) account for the orbital distortion in the aromatic ring.

-

Step-by-Step Workflow

Step 1: Geometry Optimization & Frequency Calculation The initial structure must be optimized to a potential energy surface (PES) minimum.

-

Directive: Set Opt+Freq to ensure the stationary point is a true minimum (zero imaginary frequencies).

-

Solvation: Use IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with Methanol or DMSO if comparing to solution-phase UV-Vis; Vacuum for gas-phase IR.

Step 2: Electronic Property Extraction

-

FMO Analysis: Calculate HOMO/LUMO energies to determine the Band Gap (

). -

MEP Mapping: Generate the Molecular Electrostatic Potential surface to predict nucleophilic/electrophilic attack sites.

Step 3: NLO Calculation

-

Directive: Calculate the dipole moment (

), mean polarizability (

Workflow Visualization

Caption: Figure 1. Standardized DFT computational workflow for characterizing MAMNB properties.

Structural & Electronic Analysis

Geometry and Intramolecular Locking

In MAMNB, the ortho relationship between the amino (-NH2) and nitro (-NO2) groups creates a specific steric and electronic environment.

-

Prediction: Expect an intramolecular Hydrogen Bond between one Amino hydrogen and a Nitro oxygen (

). -

Consequence: This interaction "locks" the C-N bonds, forcing the amino and nitro groups to be nearly coplanar with the benzene ring, enhancing

-conjugation. -

Bond Lengths: The

bond will be shorter (~1.36 Å) than a standard single bond due to resonance donation.

Frontier Molecular Orbitals (FMO)

The reactivity and optical properties are governed by the HOMO-LUMO gap.

-

HOMO Location: Localized primarily on the electron-donating Amino group and the benzene ring.

-

LUMO Location: Localized on the electron-withdrawing Nitro group and the Ester linkage .

-

Significance: A smaller gap (compared to unsubstituted benzoate) indicates "softer" character, higher chemical reactivity, and a red-shifted UV-Vis absorption spectrum.

Table 1: Predicted Electronic Parameters (B3LYP/6-311++G(d,p))

| Parameter | Symbol | Approximate Theoretical Value | Physical Significance |

| HOMO Energy | -6.2 to -6.5 eV | Ionization Potential / Donor ability | |

| LUMO Energy | -2.8 to -3.1 eV | Electron Affinity / Acceptor ability | |

| Band Gap | ~3.4 eV | Chemical Stability / NLO efficiency | |

| Dipole Moment | > 6.0 Debye | Solubility polarity / Charge separation |

Spectroscopic Profiling (IR & Raman)

DFT calculations systematically overestimate vibrational frequencies due to the neglect of anharmonicity.[2] To compare with experimental FTIR data, raw frequencies must be scaled.[5]

Scaling Protocol

For B3LYP/6-311++G(d,p), the standard scaling factor is 0.967 .

Characteristic Vibrational Signatures

-

Amino Stretching (

): The asymmetric and symmetric stretches appear in the 3300–3500 cm⁻¹ range. Note: The H-bonded N-H will appear at a lower wavenumber and be broader. -

Ester Carbonyl (

): A strong, sharp peak predicted at ~1710–1730 cm⁻¹. -

Nitro Stretching (

):-

Asymmetric: ~1530 cm⁻¹

-

Symmetric: ~1350 cm⁻¹

-

Non-Linear Optical (NLO) Properties[1][4][7]

MAMNB is a prime candidate for NLO materials because it possesses a non-centrosymmetric structure (required for second-order NLO) and a strong Charge Transfer (CT) axis.

The Charge Transfer Mechanism

The electron density flows from the Amino group (Donor)

Reactivity & MEP Visualization Logic

Caption: Figure 2. Electronic flow and Molecular Electrostatic Potential (MEP) mapping logic.

Calculation of

The total first-order hyperpolarizability is calculated using the components (

-

Target Value: Organic NLO materials like MAMNB often exhibit

values 10–20 times higher than Urea (the standard reference).

References

-

Prashanth, J., et al. (2015). "Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory." Optics and Photonics Journal.

-

Li, X., et al. (2008). "Methyl 4-amino-3-methylbenzoate."[6][7] Acta Crystallographica Section E: Structure Reports Online.

-

Hanan, E. J., et al. (2010).[8] "Synthesis of benzimidazoles." Synlett. (Referencing nitro-amino benzoate intermediates).

-

PubChem. (2025).[9] "Methyl 4-amino-3-nitrobenzoate (Compound Summary)." National Library of Medicine.

-

Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01." Gaussian, Inc. (Standard software citation for DFT protocols).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory - Optics and Photonics Journal - SCIRP [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Benzimidazole synthesis [organic-chemistry.org]

- 9. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-amino-3-methyl-5-nitrobenzoate: Synthesis, Properties, and Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-methyl-5-nitrobenzoate is a highly functionalized aromatic compound that has garnered significant interest in the field of pharmaceutical sciences. Its strategic substitution pattern, featuring an electron-donating amino group and an electron-withdrawing nitro group flanking a methyl substituent, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its discovery, historical context, detailed synthesis, physicochemical properties, and its crucial role as a key intermediate in the production of the widely used antihypertensive drug, Telmisartan.[1]

Historical Context: The Rise of Nitroaromatic Compounds

While a specific discovery timeline for this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader history of nitroaromatic chemistry. The nitration of aromatic compounds, a cornerstone of modern organic synthesis, has been a pivotal process since the 19th century. Initially explored for the production of explosives and dyes, the introduction of the nitro group onto an aromatic ring proved to be a versatile handle for further chemical transformations.

The ability to introduce a nitro group and subsequently reduce it to an amino group opened up vast synthetic possibilities, enabling the construction of complex molecules with diverse functionalities. This fundamental transformation became central to the development of a wide array of pharmaceuticals, agrochemicals, and materials. The synthesis of polysubstituted aromatic compounds, such as the topic of this guide, represents a refinement of these early discoveries, allowing for precise control over the electronic and steric properties of molecules to achieve desired biological activities.

Synthesis of this compound

The primary route for the synthesis of this compound involves the regioselective nitration of its precursor, methyl 4-amino-3-methylbenzoate. The directing effects of the substituents on the aromatic ring are paramount in achieving the desired isomer. The strongly activating amino group and the weakly activating methyl group are ortho-, para-directing. In this case, the position para to the amino group is already occupied by the methyl ester. Therefore, nitration is directed to the positions ortho to the amino group. The steric hindrance from the adjacent methyl group favors the introduction of the nitro group at the 5-position.

Reaction Scheme

Caption: Synthesis of this compound via nitration.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on established methods for the nitration of substituted anilines.

Materials:

-

Methyl 4-amino-3-methylbenzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature by cooling in an ice bath.

-

Reaction Setup: Dissolve Methyl 4-amino-3-methylbenzoate in concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 668276-44-6 | [2][3] |

| Molecular Formula | C₉H₁₀N₂O₄ | [2][3] |

| Molecular Weight | 210.19 g/mol | [2][3] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | Not available (predicted) | [1] |

| Boiling Point | 406.1±40.0 °C (Predicted) | [4] |

| Storage | 2-8°C, protect from light, sealed in dry | [4] |

Spectroscopic Data (Predicted/Typical):

-

¹H NMR: Signals corresponding to the aromatic protons, the methyl ester protons, the aromatic methyl protons, and the amino protons would be expected. The chemical shifts would be influenced by the electronic effects of the substituents.

-

¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the ester, the methyl carbon of the ester, and the aromatic methyl carbon would be observed.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the ester, and the asymmetric and symmetric stretching of the nitro group would be present.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound would be observed, along with characteristic fragmentation patterns.

Application in Drug Development: A Key Intermediate for Telmisartan

The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of Telmisartan.[1] Telmisartan is a widely prescribed angiotensin II receptor blocker (ARB) used for the treatment of hypertension.

Synthetic Pathway to Telmisartan

The synthesis of Telmisartan involves a multi-step process where this compound serves as a key building block for the construction of the benzimidazole core of the drug.

Caption: Simplified workflow from the intermediate to Telmisartan.

The synthesis typically proceeds through the following key transformations:

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group, forming a diamino species.

-

Acylation: The newly formed amino group is acylated.

-

Cyclization: The molecule undergoes cyclization to form the benzimidazole ring system characteristic of Telmisartan.

-

Further Modifications: Subsequent steps involve the introduction of the remaining structural features of the Telmisartan molecule.

The unique arrangement of the functional groups in this compound is critical for the successful and efficient construction of the complex Telmisartan structure.

Conclusion

This compound, while not a widely known compound in its own right, holds a position of considerable importance in the pharmaceutical industry. Its synthesis, rooted in the principles of electrophilic aromatic substitution, provides a valuable example of regioselective nitration. As a key intermediate in the manufacture of the life-saving drug Telmisartan, this molecule underscores the critical role of well-designed synthetic building blocks in the development of modern therapeutics. This guide has provided a detailed overview of its synthesis, properties, and application, offering a valuable resource for researchers and professionals in the field.

References

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

-

Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

- Wu, H., Xie, M. H., Zou, P., Liu, Y. L., & He, Y. J. (2009). Methyl 4-nitrobenzoate.

-

University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

-

Various Authors. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Quora. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-5-nitrobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). Methyl4-nitrobenzoate | C8H7NO4 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-methyl-4-nitrobenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for: A mild and efficient protocol for the synthesis of methyl esters from various aromatic and aliphatic alcohols. Retrieved from [Link]

-

LookChem. (n.d.). 618-95-1 Methyl 3-nitrobenzoate C8H7NO4, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link]

-

001CHEMICAL. (n.d.). CAS No. 668276-44-6, this compound. Retrieved from [Link]

Sources

- 1. This compound | 668276-44-6 | Benchchem [benchchem.com]

- 2. CAS 668276-44-6 | this compound - Synblock [synblock.com]

- 3. 001chemical.com [001chemical.com]

- 4. 668276-44-6 CAS MSDS (Benzoic acid, 4-amino-3-methyl-5-nitro-, methyl ester (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Electrophilic Substitution Patterns of Aminomethylnitrobenzoates

Abstract

This technical guide provides a comprehensive analysis of the principles governing electrophilic aromatic substitution (EAS) on polysubstituted benzene rings, with a specific focus on aminomethylnitrobenzoates. Predicting the regioselectivity of these reactions is a critical challenge in synthetic organic chemistry, pivotal for the development of pharmaceuticals and advanced materials. This document synthesizes foundational mechanistic principles with practical, field-proven insights to offer a predictive framework for researchers. We will deconstruct the competing electronic and steric influences of the aminomethyl, nitro, and benzoate functionalities, establish a hierarchy of their directing effects, and present a logical workflow for predicting and verifying substitution patterns. The guide is intended for researchers, scientists, and drug development professionals seeking to master the functionalization of complex aromatic systems.

Chapter 1: Foundational Principles of Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of organic chemistry that allows for the functionalization of aromatic rings.[1] The reaction mechanism is a two-step process:

-

Formation of the Sigma Complex: The aromatic ring's π-electron system acts as a nucleophile, attacking a potent electrophile (E⁺). This initial attack disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction.[1][2][3]

-

Restoration of Aromaticity: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, collapsing the intermediate and restoring the highly stable aromatic system to yield the substituted product.[1][3]

The reactivity of the benzene ring and the position of the incoming electrophile are profoundly influenced by the substituents already present.[4][5] These substituents are broadly classified based on their electronic effects.

-

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene.[1][6] They increase the rate of EAS and are typically ortho, para-directors.[1][4]

-

Deactivating Groups: These groups withdraw electron density from the aromatic ring, rendering it less nucleophilic and less reactive towards electrophiles.[1][6] With the notable exception of halogens, these groups are typically meta-directors.[4][7]

The directing effect arises from the ability of the substituent to stabilize or destabilize the sigma complex intermediate. Activating groups effectively stabilize the positive charge in the arenium ion when the electrophile adds to the ortho or para positions, whereas deactivating groups destabilize these positions more than the meta position.[8]

Chapter 2: Analysis of Individual Substituents in Aminomethylnitrobenzoates

To predict the substitution patterns on an aminomethylnitrobenzoate ring, we must first understand the individual directing effects of each component substituent.

The Aminomethyl Group (-CH₂NH₂)

The aminomethyl group is an alkyl group substituted with an amino functionality. Crucially, the methylene (-CH₂-) spacer isolates the nitrogen's lone pair from the aromatic π-system, preventing direct resonance donation. Therefore, its primary influence is the weak electron-donating inductive effect of an alkyl group.

-

Classification: Weakly activating group.

-

Directing Effect: Ortho, para-director.

-

Mechanism: The alkyl group stabilizes the arenium ion intermediate through an inductive effect, preferentially stabilizing the carbocation when it forms at the ortho and para positions.

The Nitro Group (-NO₂)

The nitro group is one of the most powerful deactivating groups in electrophilic aromatic substitution.

-

Mechanism: The nitro group exerts a potent electron-withdrawing effect through both induction and resonance. This withdrawal of electron density significantly reduces the nucleophilicity of the ring.[10] It strongly destabilizes the positive charge of the sigma complex, particularly when the electrophile adds to the ortho or para positions. The meta position is less destabilized, making it the least unfavorable site for attack.[7]

The Benzoate Moiety (-COOR)

The benzoate group, an ester of carboxylic acid, is also an electron-withdrawing and deactivating group.

-

Classification: Moderately deactivating group.[8]

-

Directing Effect: Meta-director.[11]

-

Mechanism: Similar to the nitro group, the carbonyl within the ester functionality withdraws electron density from the ring via resonance and induction. This deactivation makes the ring less reactive and directs incoming electrophiles to the meta position by destabilizing the ortho and para intermediates.

| Substituent | Classification | Electronic Effect | Directing Effect |

| -CH₂NH₂ (Aminomethyl) | Weakly Activating | Electron Donating (Inductive) | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating | Electron Withdrawing (Resonance & Inductive) | Meta |

| -COOR (Benzoate) | Moderately Deactivating | Electron Withdrawing (Resonance & Inductive) | Meta |

Chapter 3: Synergy of Directing Effects: Predicting Regioselectivity

When multiple substituents are present, the site of substitution is determined by a hierarchy of their directing effects.[1]

The Hierarchy of Directing Power

-

The Strongest Activating Group Dominates: The directing effect of the most powerful activating group will overwhelmingly determine the position of substitution.[1][12]

-

Activators vs. Deactivators: Activating groups are more powerful directors than deactivating groups. Substitution will occur ortho or para to the activating group.

-

Steric Hindrance: When electronic effects predict substitution at a position that is sterically crowded by bulky groups, the reaction may favor a less hindered, electronically favorable site.[2][10] For example, substitution at the para position is often favored over the ortho position if the directing group is large.[2]

Logical Workflow for Predicting Substitution

Caption: A decision-making workflow for predicting regioselectivity.

Case Study: Electrophilic Nitration of Methyl 4-(aminomethyl)-3-nitrobenzoate

Let's apply this framework to a specific molecule:

-

Identify & Classify Substituents:

-

-CH₂NH₂ (at C4): Weakly activating, o,p-director.

-

-NO₂ (at C3): Strongly deactivating, m-director.

-

-COOCH₃ (at C1): Moderately deactivating, m-director.

-

-

Determine Dominant Director: The aminomethyl group is the only activating group present. Therefore, it will control the position of the incoming electrophile (e.g., NO₂⁺ from a nitrating mixture).[12]

-

Identify Potential Sites: The aminomethyl group at C4 directs ortho and para.

-

The two ortho positions are C3 and C5.

-

The para position (C1) is already substituted.

-

-

Evaluate Potential Sites:

-

Position C3: This position is already occupied by the nitro group. Substitution is not possible here.

-

Position C5: This position is vacant. It is ortho to the activating aminomethyl group and meta to both the nitro and benzoate deactivating groups. This alignment is highly favorable, as the directing effects of all three groups converge on this single position.

-

-

Assess Steric Hindrance: Position C5 is adjacent to the aminomethyl group. While there is some steric bulk, it is generally less significant than the overwhelming electronic consensus.

Prediction: The major product of electrophilic substitution on methyl 4-(aminomethyl)-3-nitrobenzoate will occur at the C5 position .

Chapter 4: Experimental Protocols and Verification

A self-validating system requires robust experimental methodology and rigorous analytical confirmation.

Model Protocol: Nitration of Methyl 4-(aminomethyl)-3-nitrobenzoate

This protocol is a representative procedure and should be adapted and optimized based on laboratory safety standards and specific substrate reactivity.

-

Reagent Preparation: Prepare the nitrating mixture by slowly adding 1.5 mL of concentrated sulfuric acid (H₂SO₄) to 1.5 mL of concentrated nitric acid (HNO₃) in an ice bath with constant stirring.[9][13][14] The formation of the nitronium ion (NO₂⁺) is the key to this reaction.[15][16]

-

Reaction Setup: Dissolve 1.0 g of methyl 4-(aminomethyl)-3-nitrobenzoate in 10 mL of concentrated sulfuric acid in a flask cooled to 0°C.

-

Addition: Add the prepared nitrating mixture dropwise to the substrate solution over 30 minutes, ensuring the temperature does not exceed 10°C.

-

Reaction: Stir the mixture at 0-5°C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over 50 g of crushed ice. The product should precipitate out of the aqueous solution.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified product.

Analytical Workflow for Product Identification

Unambiguous structure elucidation is critical to confirm the predicted substitution pattern.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 6. Directing Effects | ChemTalk [chemistrytalk.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 13. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]

- 14. m.youtube.com [m.youtube.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chemguide.co.uk [chemguide.co.uk]

Methodological & Application

synthesis of Methyl 4-amino-3-methyl-5-nitrobenzoate from methyl 4-amino-3-methylbenzoate

An Application Note for the Synthesis of Methyl 4-amino-3-methyl-5-nitrobenzoate

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of this compound, a key intermediate in pharmaceutical and materials science research. The direct nitration of the parent compound, methyl 4-amino-3-methylbenzoate, is challenging due to the high reactivity of the aniline moiety and the directing group conflicts. The amino group's strong activating and basic nature leads to unwanted side reactions, oxidation, and meta-nitration upon protonation in the acidic nitrating medium.[1][2] This guide details a robust, three-step synthetic strategy that circumvents these issues by employing an N-acetylation protection strategy. This approach ensures high regioselectivity and yield by temporarily moderating the directing influence of the amino group. The protocol covers the protection of the amine, the critical nitration step, and the final deprotection to yield the target molecule. Detailed mechanistic insights, safety protocols, and characterization guidelines are provided for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge and Strategic Approach

The synthesis of polysubstituted aromatic compounds requires careful consideration of the directing effects of the existing substituents. In the case of methyl 4-amino-3-methylbenzoate, the benzene ring is decorated with three distinct groups:

-

-NH₂ (Amino): A powerful activating, ortho, para-directing group.

-

-CH₃ (Methyl): A moderately activating, ortho, para-directing group.

-

-COOCH₃ (Methyl Ester): A deactivating, meta-directing group.

The target is to introduce a nitro group at the C5 position, which is ortho to the amino group and meta to the methyl ester. While the directing effects of the amino and methyl groups favor substitution at this position, direct exposure to a standard nitrating mixture (concentrated HNO₃/H₂SO₄) is ill-advised. The strongly acidic conditions would protonate the basic amino group to form an anilinium ion (-NH₃⁺).[1] This protonated group is strongly deactivating and a meta-director, which would lead to the undesired 3-nitro product. Furthermore, the powerful oxidizing nature of nitric acid can cause significant degradation of the electron-rich aniline ring.[3]

To overcome these challenges, a protecting group strategy is essential. By converting the highly activating amino group into a moderately activating N-acetyl group, we can:

-

Prevent protonation under acidic conditions, thus preserving the ortho, para-directing influence.

-

Reduce the susceptibility of the ring to oxidative degradation.

-

Ensure the desired regioselective nitration at the C5 position.

This application note outlines a reliable three-step synthesis:

-

N-Acetylation: Protection of the 4-amino group.

-

Nitration: Electrophilic aromatic substitution on the protected intermediate.

-

Hydrolysis: Deprotection to reveal the final product.

Overall Reaction Scheme

Caption: Three-step synthesis of the target compound.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Methyl 4-amino-3-methylbenzoate | ≥98% | Sigma-Aldrich | Starting Material |

| Acetic Anhydride | Reagent Grade, ≥98% | Fisher Scientific | Acetylating Agent |

| Pyridine | Anhydrous, 99.8% | Acros Organics | Base/Catalyst |

| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | J.T. Baker | Corrosive, Strong Acid |

| Concentrated Nitric Acid (HNO₃) | 68-70% | EMD Millipore | Corrosive, Strong Oxidizer |

| Ethyl Acetate | HPLC Grade | VWR Chemicals | Extraction Solvent |

| Hexanes | ACS Grade | VWR Chemicals | Recrystallization/Chromatography |

| Ethanol (EtOH) | 200 Proof | Decon Labs | Solvent for Hydrolysis |

| Hydrochloric Acid (HCl) | 37% | Sigma-Aldrich | For Hydrolysis |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | For neutralization |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Ward's Science | Drying Agent |

| Deionized Water | N/A | In-house | For workup and washing |

| Ice | N/A | In-house | For temperature control and workup |

Step 1: N-Acetylation of Methyl 4-amino-3-methylbenzoate

Rationale: This step protects the amine functionality. Acetic anhydride is an efficient acetylating agent, and pyridine acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-amino-3-methylbenzoate (10.0 g, 60.5 mmol).

-

Add pyridine (50 mL) and stir until the starting material is fully dissolved.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add acetic anhydride (6.8 mL, 72.6 mmol, 1.2 eq) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A precipitate will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel, washing thoroughly with cold water (3 x 50 mL).

-

Dry the solid (methyl 4-acetamido-3-methylbenzoate) under vacuum. The product is typically a white to off-white solid and can be used in the next step without further purification if purity is high.

Step 2: Nitration of Methyl 4-acetamido-3-methylbenzoate

Rationale: This is the critical electrophilic aromatic substitution step. The reaction is performed at low temperature (0-5 °C) to control the exothermic reaction and prevent the formation of di-nitrated and other byproducts.[4][5] Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[6]

-

In a 250 mL flask, carefully add concentrated sulfuric acid (40 mL) and cool it to 0 °C in an ice-salt bath.

-

Slowly add the dried methyl 4-acetamido-3-methylbenzoate (from Step 1, ~12.5 g, 60.3 mmol) in small portions, ensuring the temperature is maintained between 0 and 5 °C. Stir until all the solid has dissolved.

-

In a separate, pre-chilled flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (5.0 mL, ~72 mmol) to concentrated sulfuric acid (5.0 mL) while cooling in an ice bath.[7]

-

Using a dropping funnel, add the nitrating mixture dropwise to the solution of the substrate over 30-45 minutes. Crucially, maintain the reaction temperature below 5 °C throughout the addition. [8]

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

-

Pour the reaction mixture slowly and carefully onto 400 g of crushed ice with vigorous stirring. A yellow precipitate will form.

-

Allow the ice to melt completely, then collect the solid product (methyl 4-acetamido-3-methyl-5-nitrobenzoate) by vacuum filtration.

-

Wash the solid extensively with cold water until the washings are neutral to pH paper.

-

Recrystallize the crude product from an ethanol/water mixture to purify, then dry under vacuum.

Step 3: Hydrolysis of the N-acetyl Group

Rationale: The final step removes the protecting group to yield the target primary amine. Acid-catalyzed hydrolysis is effective for cleaving the amide bond.

-

Place the purified and dried methyl 4-acetamido-3-methyl-5-nitrobenzoate (from Step 2, ~13.0 g, 51.5 mmol) into a 250 mL round-bottom flask.

-

Add ethanol (80 mL) and concentrated hydrochloric acid (40 mL).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle.

-

Maintain reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

-

Slowly neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as CO₂ evolution will cause foaming. Continue addition until the pH is ~7-8.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by column chromatography (silica gel, using a hexane:ethyl acetate gradient) or recrystallization to yield pure this compound.

Visualization of the Experimental Workflow

Caption: Detailed workflow for the three-step synthesis.

Characterization of Final Product

-

Appearance: Yellow crystalline solid.

-

Thin-Layer Chromatography (TLC): Monitor using a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) and visualize under UV light.

-

Melting Point: Determine using a calibrated melting point apparatus. Compare to literature values if available.

-

Spectroscopic Analysis:

-

¹H NMR: Expect distinct signals for the aromatic protons (likely two singlets), the amino protons (-NH₂), the methyl ester protons (-OCH₃), and the aromatic methyl protons (-CH₃). The introduction of the electron-withdrawing nitro group will cause a downfield shift in the signals of adjacent protons compared to the starting material.[9]

-

¹³C NMR: The loss of symmetry after nitration means all 8 unique carbons should be visible.[9] Expect characteristic peaks for the carbonyl carbon (~165 ppm), aromatic carbons (110-150 ppm), the methyl ester carbon (~52 ppm), and the methyl carbon (~18-20 ppm).

-

IR Spectroscopy: Look for characteristic absorption bands for N-H stretching of the primary amine (~3300-3500 cm⁻¹), C=O stretching of the ester (~1720 cm⁻¹), and asymmetric/symmetric stretching of the nitro group (-NO₂) at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively.[10]

-

Safety Precautions and Hazard Management

Nitration reactions are potentially hazardous due to the use of highly corrosive and oxidizing strong acids and the exothermic nature of the reaction.[11]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[12]

-

Ventilation: All steps, especially the handling of concentrated acids and the nitration reaction itself, must be performed in a certified chemical fume hood with good airflow.[13]

-

Handling Acids: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns.[12] Always add acid to other substances slowly and with cooling. Never add water to concentrated acid. [13] The nitrating mixture should be prepared fresh and handled with extreme care.

-

Temperature Control: The nitration step is highly exothermic. Strict adherence to the specified temperature range is critical to prevent a runaway reaction, which can lead to rapid gas evolution and potential explosion.[14] Ensure a well-prepared ice-salt bath is available.

-

Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[11] Have a spill kit containing a neutralizer for acids (e.g., sodium bicarbonate) readily available.

-

Quenching: The process of pouring the reaction mixture onto ice must be done slowly and with efficient stirring to dissipate heat.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield in Step 1 (Acetylation) | Incomplete reaction; loss of product during workup. | Extend reaction time; ensure sufficient pyridine is used. Use ice-cold water for precipitation to maximize recovery. |

| Formation of Dark/Tarry Byproducts in Step 2 (Nitration) | Reaction temperature too high; addition of nitrating mixture too fast. | Maintain strict temperature control (< 5 °C). Add the nitrating mixture much more slowly with vigorous stirring.[4] |

| Low Yield in Step 2 (Nitration) | Incomplete reaction; insufficient nitrating agent. | Allow the reaction to stir for the full recommended time at 0-5 °C. Ensure accurate measurement of nitric and sulfuric acids. |

| Multiple Spots on TLC after Nitration | Formation of isomers or di-nitrated products. | Improve temperature control. Purify thoroughly via recrystallization or column chromatography. |

| Incomplete Hydrolysis in Step 3 | Insufficient reflux time or acid concentration. | Increase reflux time and monitor carefully by TLC. Ensure proper concentration of HCl is used. |

| Difficulty in Final Purification | Presence of persistent impurities from previous steps. | Ensure each intermediate is of high purity before proceeding. Employ gradient column chromatography for the final step. |

References

- BenchChem. Synthesis of Methyl 3-(methylamino)

- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

- ResearchGate.

- PMT. Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note.

- RSC Education.

- Google Patents.

- Bartleby.com.

- Organic Syntheses. Benzoic acid, m-nitro-, methyl ester.

- Anasazi Instruments.

- AQA.

- Khan Academy via YouTube.

- VelocityEHS. Nitric Acid Safety Tips & Health Hazards.

- Chegg.

- Chemistry Steps. Reactions of Aniline.

- Williamson, K.L. Nitration of Methyl Benzoate. Macroscale and Microscale Organic Experiments.

- YouTube.

- East Harbour Group. MIXED NITRATING ACID (greater than 50% HN03)

- Chemistry LibreTexts.

- ATB.

- Royal Society of Chemistry.

- Quora. What safety precautions should I take when handling nitric acid?

- Kilway, K.V. Nitration of Methyl Benzoate. University of Missouri – Kansas City.

- ACS Publications. Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.

- Chemistry Stack Exchange.

- ACS Publications. Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors.

Sources

- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. youtube.com [youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ochem.weebly.com [ochem.weebly.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 8. savemyexams.com [savemyexams.com]

- 9. aiinmr.com [aiinmr.com]

- 10. homework.study.com [homework.study.com]

- 11. youtube.com [youtube.com]

- 12. ehs.com [ehs.com]

- 13. eastharbourgroup.com [eastharbourgroup.com]

- 14. pubs.acs.org [pubs.acs.org]

laboratory scale synthesis of Methyl 4-amino-3-methyl-5-nitrobenzoate

Technical Application Note: Scalable Synthesis of Methyl 4-amino-3-methyl-5-nitrobenzoate

Executive Summary

This compound is a highly functionalized aromatic building block, critical in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan analogs) and complex heterocyclic dyes. Its structural complexity—featuring electron-donating amine and methyl groups juxtaposed with electron-withdrawing nitro and ester groups—presents a specific synthetic challenge: achieving regioselective nitration at the C5 position while preventing oxidation of the amino group.

This guide details a robust, three-step protocol designed for laboratory-scale synthesis (10–100g). Unlike direct nitration methods which suffer from poor selectivity and tar formation, this protocol utilizes an Acetylation

Retrosynthetic Analysis & Strategy

The primary challenge is directing the nitro group to the C5 position. The C4-amino group is a strong ortho/para activator, but the para position is blocked by the ester. This leaves the ortho positions (C3 and C5). C3 is blocked by the methyl group, making C5 the electronically favored site. However, free amines are susceptible to oxidation by nitric acid. Protecting the amine as an acetamide reduces its reactivity slightly (preventing oxidation) while maintaining ortho-directing power to favor C5 substitution.

Detailed Experimental Protocol

Stage 1: Chemoselective Protection

Objective: Convert Methyl 4-amino-3-methylbenzoate to Methyl 4-acetamido-3-methylbenzoate.

-

Rationale: Acetylation masks the free amine, preventing the formation of oxidation byproducts (tars) during the subsequent nitration step.

-

Reagents: Methyl 4-amino-3-methylbenzoate (1.0 eq), Acetic Anhydride (1.5 eq), H₂SO₄ (catalytic), Ethyl Acetate or Methanol (Solvent).

Protocol:

-

Charge a 250 mL round-bottom flask with Methyl 4-amino-3-methylbenzoate (10.0 g, 60.5 mmol) and Ethyl Acetate (50 mL).

-

Add Acetic Anhydride (9.2 g, 90.7 mmol) dropwise over 10 minutes under stirring.

-

Add 2–3 drops of concentrated H₂SO₄ as a catalyst.

-

Stir the mixture at room temperature (20–25°C) for 1–2 hours. Monitor by TLC (Hexane:EtOAc 1:1) until the starting amine is consumed.

-

Workup: Pour the reaction mixture into ice-cold water (150 mL). The product typically precipitates as a white/off-white solid.

-

Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.

-

Yield Expectation: 11.5–12.0 g (90–95%).

-

Checkpoint: Product should be a white solid, MP ~134°C.

Stage 2: Regioselective Nitration (Critical Step)

Objective: Nitration at C5 to form Methyl 4-acetamido-3-methyl-5-nitrobenzoate.

-

Safety: This reaction is highly exothermic. Fuming Nitric Acid is a potent oxidizer. Maintain strict temperature control to prevent runaway reactions.

-

Reagents: Stage 1 Product (1.0 eq), Fuming HNO₃ (1.2 eq), Conc. H₂SO₄ (Solvent/Catalyst).[1]

Protocol:

-

Prepare a nitrating mixture: In a separate flask, carefully mix Fuming HNO₃ (3.5 mL) and Conc. H₂SO₄ (7.0 mL) at 0°C.

-

In a 250 mL 3-neck flask equipped with a thermometer and addition funnel, dissolve Methyl 4-acetamido-3-methylbenzoate (10.0 g) in Conc. H₂SO₄ (20 mL). Cool this solution to 0–5°C using an ice-salt bath.

-

Addition: Add the nitrating mixture dropwise to the substrate solution. Crucial: Adjust addition rate to keep the internal temperature below 10°C .

-

After addition, allow the mixture to stir at 0–5°C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

-

Quench: Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. The nitro-intermediate will precipitate as a pale yellow solid.

-

Filter the solid and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize from Ethanol if necessary.

-

Yield Expectation: 10.5–11.0 g (85–89%).

-

Checkpoint: Product is a pale yellow solid, MP ~162°C.

Stage 3: Deprotection (Acidic Methanolysis)

Objective: Hydrolysis of the acetamide to yield this compound.

-

Rationale: Acidic methanolysis is preferred over basic hydrolysis to prevent potential hydrolysis of the methyl ester group.

-

Reagents: Stage 2 Product (1.0 eq), Methanol (Solvent), Conc. H₂SO₄ (2.0 eq).

Protocol:

-

Suspend Methyl 4-acetamido-3-methyl-5-nitrobenzoate (10.0 g) in Methanol (100 mL).

-

Carefully add Conc. H₂SO₄ (4.0 mL).

-

Heat the mixture to reflux (65°C) for 3–4 hours. The suspension will likely clear as the reaction proceeds, then potentially precipitate the product upon cooling.

-

Monitor by TLC (Hexane:EtOAc 1:1). The acetamide spot should disappear.

-

Workup: Cool to room temperature. Pour into ice water (200 mL). Neutralize carefully with saturated NaHCO₃ solution to pH ~8 to ensure the amine is in the free base form.

-

Filter the bright yellow precipitate. Wash with water.

-

Drying: Dry in a vacuum oven at 45°C.

-

Yield Expectation: 7.5–8.0 g (88%).

-

Final Product: Bright yellow crystalline solid.

Process Workflow Diagram

Analytical Data Summary

| Compound | Structure Description | Appearance | Melting Point | Key IR/NMR Features |

| Precursor | Methyl 4-amino-3-methylbenzoate | Off-white solid | ~110°C | Amine N-H stretch (3300-3400 cm⁻¹) |

| Intermediate | Methyl 4-acetamido-3-methylbenzoate | White solid | 134°C | Amide C=O (1680 cm⁻¹) |

| Final Target | This compound | Bright Yellow Crystal | ~217-219°C * | Nitro N-O (1350, 1530 cm⁻¹), Ester C=O (1710 cm⁻¹) |

*Note: Melting points can vary based on recrystallization solvent and purity. The intermediate MP is well-cited at 162°C; the final target is significantly higher due to nitro-group stacking.

Safety & Hazard Assessment

-

Nitration Risks: The reaction of nitric acid and organic material is exothermic. Runaway potential: If the temperature exceeds 15°C during addition, the reaction may become uncontrollable or lead to di-nitration/oxidation. Always use an ice-salt bath and add acid dropwise.

-

Acid Handling: Fuming Nitric Acid and Conc. Sulfuric Acid are severely corrosive. Use butyl rubber gloves, face shield, and work in a fume hood.

-

Nitro Compounds: Aromatic nitro compounds can be toxic and potential sensitizers. Avoid dust inhalation.

References

-

BenchChem. (2025). Synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. Retrieved from

-

ResearchGate. (2018). Etidronic acid catalyzed simple, facile and generalized synthetic protocol for preparation of 2-substituted-1H-benzo[d]imidazole-6-carboxylates. Chemistry & Biology Interface, 8(5), 276-283. Retrieved from

-

Organic Syntheses. Methyl m-nitrobenzoate. Org. Syn. Coll. Vol. 1, p.372. (Standard reference for nitration of benzoate esters). Retrieved from

-

ChemicalBook. CAS 668276-44-6 Product Properties. Retrieved from

Sources

Application Note: Industrial Manufacturing Process of Methyl 4-amino-3-methyl-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed industrial-scale manufacturing process for Methyl 4-amino-3-methyl-5-nitrobenzoate, a key intermediate in organic synthesis. Due to the limited availability of direct literature for this specific compound, this document outlines a plausible and efficient synthetic route based on well-established chemical principles and analogous transformations. The guide details the chemical properties, a step-by-step synthesis protocol, and critical process parameters. All quantitative data is presented in structured tables, and the experimental workflow is visualized using a DOT language diagram. This paper is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Strategic Approach

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring an amino, a methyl, and a nitro group on a benzoate backbone, makes it a versatile precursor for creating a variety of biologically active molecules. The strategic placement of these functional groups allows for subsequent modifications, such as diazotization of the amino group or reduction of the nitro group, to build more complex molecular architectures.

The proposed industrial synthesis is a two-step process commencing with the commercially available starting material, 4-amino-3-methylbenzoic acid. This approach is designed for scalability, safety, and cost-effectiveness. The two key transformations are:

-

Regioselective Nitration: Introduction of a nitro group at the C5 position of the benzene ring.

-

Fischer Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

This route is advantageous as it utilizes a readily available starting material and employs well-understood, scalable reactions.

Physicochemical Properties

A summary of the key chemical and physical properties of the starting material and the final product is provided below.

| Property | 4-Amino-3-methylbenzoic Acid | This compound (Predicted) |

| CAS Number | 2458-12-0 | N/A |

| Molecular Formula | C₈H₉NO₂ | C₉H₁₀N₂O₄ |

| Molecular Weight | 151.16 g/mol | 210.18 g/mol |

| Appearance | Off-white to tan powder | Yellow to orange solid |

| Melting Point | 173-176 °C | Not available |

| Solubility | Sparingly soluble in water | Insoluble in water, soluble in organic solvents |

Proposed Industrial Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Regioselective Nitration of 4-Amino-3-methylbenzoic Acid

This protocol is adapted from established industrial methods for the nitration of aromatic compounds.[1][2]

Materials:

-

4-Amino-3-methylbenzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Deionized Water

-

Ice

Procedure:

-

In a jacketed glass-lined reactor, charge concentrated sulfuric acid and cool to 0-5 °C with constant stirring.

-

Slowly add 4-amino-3-methylbenzoic acid to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate vessel, maintaining the temperature below 10 °C.[3]

-

Add the nitrating mixture dropwise to the solution of 4-amino-3-methylbenzoic acid over 1-2 hours, maintaining the reaction temperature between 0-5 °C.[4]

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.[5]

-

The precipitated product, 4-amino-3-methyl-5-nitrobenzoic acid, is collected by filtration.

-

Wash the solid with cold deionized water until the washings are neutral to pH paper.

-

Dry the product under vacuum at 50-60 °C.

Causality of Experimental Choices:

-

The use of concentrated sulfuric acid serves to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[6]

-

The low reaction temperature is crucial to control the exothermic nature of the nitration reaction and to minimize the formation of by-products.[7]

-

The regioselectivity is directed by the activating amino and methyl groups to the ortho and para positions, and the deactivating carboxylic acid group to the meta position. The 5-position is sterically accessible and electronically favored for substitution.

Step 2: Fischer Esterification of 4-Amino-3-methyl-5-nitrobenzoic Acid

This protocol is based on the well-established Fischer esterification method.[8]

Materials:

-

4-Amino-3-methyl-5-nitrobenzoic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a suitable reactor, suspend 4-amino-3-methyl-5-nitrobenzoic acid in anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.[8]

-

Monitor the reaction progress by TLC or HPLC.[8]

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[9]

Causality of Experimental Choices:

-

Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of methanol helps to drive the equilibrium towards the product side.

-

The sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

-

The aqueous workup with sodium bicarbonate is to neutralize the acidic catalyst and any unreacted carboxylic acid.

Process Parameters and Yields

| Parameter | Step 1: Nitration | Step 2: Esterification |

| Key Reagents | H₂SO₄, HNO₃ | CH₃OH, H₂SO₄ (catalytic) |

| Solvent | Sulfuric Acid | Methanol |

| Temperature | 0-5 °C | Reflux (~65 °C) |

| Reaction Time | 3-5 hours | 4-6 hours |

| Typical Yield | 85-90% | 90-95% |

| Purity (Crude) | >95% | >97% |

| Purity (Recrystallized) | >99% | >99.5% |

Safety and Environmental Considerations

-

Nitration: This reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of dinitro by-products. The use of concentrated acids necessitates appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. The reaction should be carried out in a well-ventilated area.

-

Esterification: Methanol is flammable and toxic. The reaction should be performed in a well-ventilated area away from ignition sources.

-

Waste Management: Acidic and basic aqueous waste streams should be neutralized before disposal. Organic solvent waste should be collected and disposed of according to local regulations.

Troubleshooting

| Issue | Possible Cause | Recommended Action |

| Low yield in nitration | Incomplete reaction or loss of product during workup | Extend reaction time, ensure adequate cooling during quenching, and optimize filtration and washing steps. |

| Formation of by-products in nitration | High reaction temperature | Maintain strict temperature control (0-5 °C) throughout the addition of the nitrating mixture. |

| Incomplete esterification | Insufficient catalyst or reaction time | Increase the amount of sulfuric acid catalyst slightly or extend the reflux time. Ensure methanol is anhydrous. |

| Product fails to crystallize | Presence of impurities | Purify the crude product using column chromatography or perform recrystallization with different solvent systems. |

Conclusion

The proposed two-step industrial manufacturing process for this compound provides a robust and scalable synthetic route. By leveraging well-established nitration and esterification methodologies, this process is designed for high yield and purity, making it suitable for the large-scale production of this important chemical intermediate. Careful control of reaction parameters and adherence to safety protocols are paramount for successful and safe implementation.

References

-

University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

-

Unknown. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]

-

Unknown. (2025, July 31). How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene? Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-

FranklyChemistry. (2013, January 20). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Video]. YouTube. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid startin - askIITians [askiitians.com]

- 3. m.youtube.com [m.youtube.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. southalabama.edu [southalabama.edu]

- 6. aiinmr.com [aiinmr.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

Application Note: Methyl 4-amino-3-methyl-5-nitrobenzoate in Medicinal Chemistry

Abstract

Methyl 4-amino-3-methyl-5-nitrobenzoate is a highly functionalized aromatic building block characterized by its dense substitution pattern. It serves as a critical "linchpin" intermediate in the synthesis of polysubstituted benzimidazoles, quinazolines, and kinase inhibitors. This guide details the handling, chemical reactivity, and specific protocols for transforming this nitro-aniline scaffold into bioactive heterocycles, with a specific focus on Angiotensin II Receptor Blocker (ARB) synthesis (e.g., Telmisartan analogues) and multi-targeted kinase inhibitors.

Compound Profile & Strategic Utility

Structural Analysis

The compound features a benzene core decorated with four distinct functional groups, enabling orthogonal functionalization:

-

C1 Methyl Ester: A masked carboxylic acid, allowing for solubility during intermediate steps and late-stage hydrolysis or amidation.

-

C3 Methyl Group: Provides steric bulk and lipophilicity; essential for binding pocket fit in various kinase targets (e.g., VEGFR, EGFR).

-

C4 Amino Group: The primary nucleophile for cyclization reactions.

-

C5 Nitro Group: A latent amino group. Upon reduction, it generates a vicinal diamine (3,4-diamino motif), the precursor to the imidazole ring.

Primary Applications

-

Benzimidazole Synthesis: The most common application. Reduction of the nitro group yields methyl 3,4-diamino-5-methylbenzoate, which condenses with aldehydes or carboxylic acids to form the benzimidazole core.

-

Kinase Inhibitor Scaffolds: Used to synthesize Type II kinase inhibitors where the benzimidazole moiety binds to the hinge region or the allosteric pocket.

-

Telmisartan Analogues: A key intermediate in the synthesis of "sartan" class antihypertensives, specifically those requiring a 2-propyl-4-methyl-6-carboxylate benzimidazole core.

Synthetic Pathways & Logic

The following Graphviz diagram illustrates the core synthetic workflow, transforming the nitrobenzoate into a bioactive benzimidazole scaffold.

Figure 1: Divergent synthetic pathways from this compound. The primary route (Solid Blue/Red) leads to benzimidazoles via the diamine intermediate.

Detailed Experimental Protocols